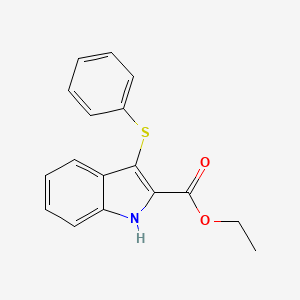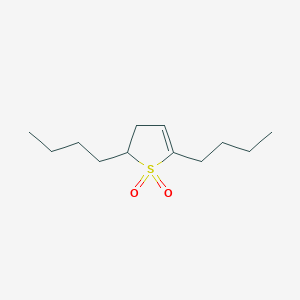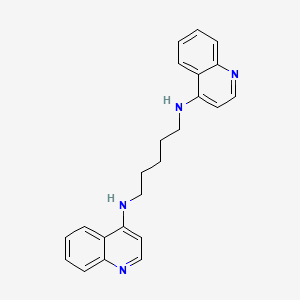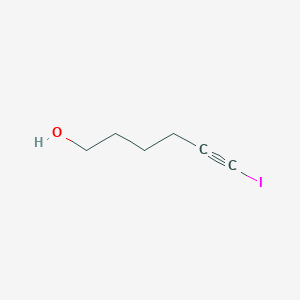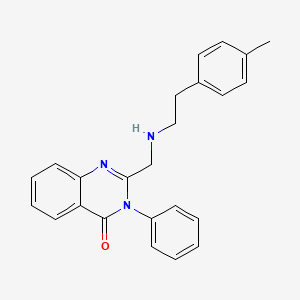
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenyl group at the 3-position and a p-methylphenethylamino group at the 2-position, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group at the 3-position can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable catalyst like aluminum chloride.
Attachment of p-Methylphenethylamino Group: The p-methylphenethylamino group can be attached through a nucleophilic substitution reaction. This involves the reaction of the quinazolinone intermediate with p-methylphenethylamine in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can be further studied for their biological activities.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4(3H)-Quinazolinone, 2-(((phenethyl)amino)methyl)-3-phenyl-
- 4(3H)-Quinazolinone, 2-(((p-methoxyphenethyl)amino)methyl)-3-phenyl-
- 4(3H)-Quinazolinone, 2-(((p-chlorophenethyl)amino)methyl)-3-phenyl-
Uniqueness
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- is unique due to the presence of the p-methylphenethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
95833-40-2 |
|---|---|
Formule moléculaire |
C24H23N3O |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
2-[[2-(4-methylphenyl)ethylamino]methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H23N3O/c1-18-11-13-19(14-12-18)15-16-25-17-23-26-22-10-6-5-9-21(22)24(28)27(23)20-7-3-2-4-8-20/h2-14,25H,15-17H2,1H3 |
Clé InChI |
YCXRIZCQXGWQKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCNCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
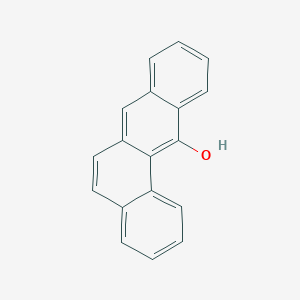
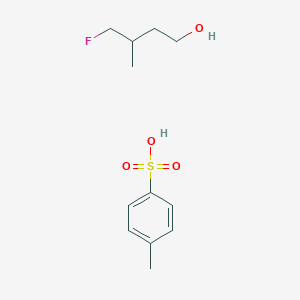
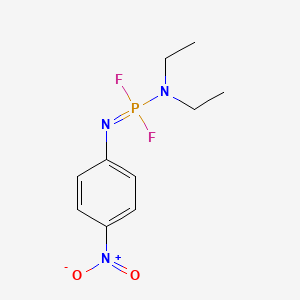
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
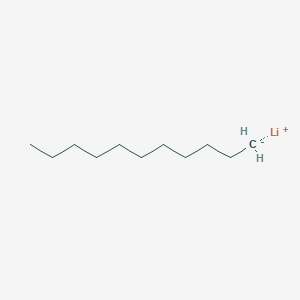
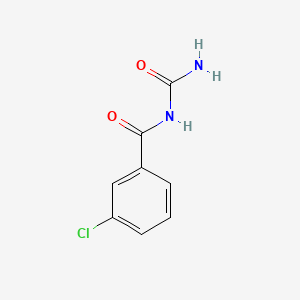
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
